Salt Stoichiometry and Molecular Weight Comparison
The target compound is supplied as the 1:1 oxalate salt (one molecule of oxalic acid per one molecule of free base), yielding a molecular weight of 330.38 g/mol [1]. The closest commercial alternative, the hydrochloride salt (CAS 2177264-53-6), has a molecular weight of 276.80 g/mol—a difference of 53.58 g/mol attributable to the counterion . The free base (CAS 270257-46-0) has a molecular weight of 240.34 g/mol . A second oxalate variant, the dioxalate/hemi(oxalic acid) form (CAS 2940934-84-7), has a molecular weight of 420.41 g/mol, corresponding to a 1:2 free-base-to-oxalic-acid stoichiometry . These differences directly affect the mass of building block required per mole of reactive amine for downstream coupling reactions.
| Evidence Dimension | Molecular weight and salt stoichiometry |
|---|---|
| Target Compound Data | MW 330.38 g/mol; 1:1 stoichiometry (C13H24N2O2·C2H2O4); CAS 2708278-60-6 |
| Comparator Or Baseline | Hydrochloride: MW 276.80 g/mol (C13H25ClN2O2); Free base: MW 240.34 g/mol (C13H24N2O2); Dioxalate: MW 420.41 g/mol (C13H24N2O2·2[C2H2O4]) |
| Quantified Difference | Oxalate MW exceeds HCl by 53.58 Da (+19.4%); oxalate MW exceeds free base by 90.04 Da (+37.5%); dioxalate MW exceeds 1:1 oxalate by 90.03 Da (+27.3%) |
| Conditions | Computed molecular weights from PubChem and vendor certificates of analysis; stoichiometry verified by CAS registry cross-referencing |
Why This Matters
The 1:1 oxalate stoichiometry provides a defined, intermediate counterion mass that simplifies molar calculations for stoichiometric reactions compared to the hemi-oxalate (which contains two free-base equivalents per oxalic acid), reducing the risk of reagent miscalculation in multi-step synthetic sequences.
- [1] PubChem. (2026). Compound Summary: Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate, CID 156621197. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/156621197 View Source
